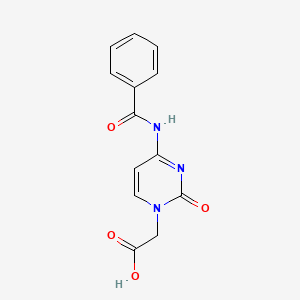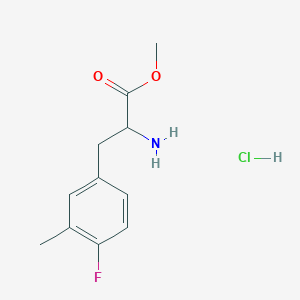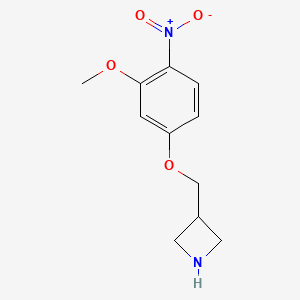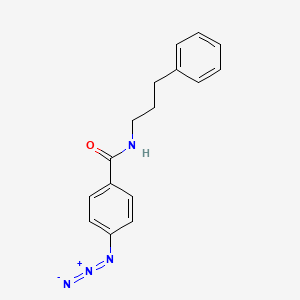
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-isobutoxyphenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-isobutoxyphenylamine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoropyrrolidine moiety attached to a phenylamine structure, which is further substituted with an isobutoxy group. The unique structural features of this compound make it a valuable subject for studies in medicinal chemistry, organic synthesis, and pharmacology.
Vorbereitungsmethoden
The synthesis of 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-isobutoxyphenylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Difluoropyrrolidine Moiety: This step involves the preparation of 3,3-difluoropyrrolidine through a series of fluorination reactions.
Attachment to Phenylamine: The difluoropyrrolidine is then coupled with a phenylamine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Isobutoxy Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Analyse Chemischer Reaktionen
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-isobutoxyphenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the difluoropyrrolidine moiety, where nucleophiles such as thiols or amines replace the fluorine atoms.
Hydrolysis: The ether linkage in the isobutoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and phenol derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing and reducing agents, and various solvents like dichloromethane, ethanol, and water. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-isobutoxyphenylamine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and synthetic methodologies.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound is used in the development of specialty chemicals and materials, including polymers and coatings with unique properties.
Wirkmechanismus
The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-isobutoxyphenylamine involves its interaction with specific molecular targets and pathways. One of the primary targets is dipeptidyl peptidase IV (DPP4), an enzyme involved in glucose metabolism. The compound inhibits DPP4 activity, leading to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). This results in improved glycemic control and potential therapeutic benefits for patients with type II diabetes .
Vergleich Mit ähnlichen Verbindungen
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-isobutoxyphenylamine can be compared with other similar compounds, such as:
Sitagliptin: Another DPP4 inhibitor used in the treatment of type II diabetes. While both compounds inhibit DPP4, this compound may have different pharmacokinetic properties and potency.
Vildagliptin: Similar to sitagliptin, vildagliptin is a DPP4 inhibitor with a different chemical structure. The presence of the difluoropyrrolidine moiety in this compound distinguishes it from vildagliptin.
Saxagliptin: Another DPP4 inhibitor with a unique structure. The comparison highlights the structural diversity among DPP4 inhibitors and the potential for different therapeutic effects and side profiles.
The uniqueness of this compound lies in its specific structural features, which may confer distinct pharmacological properties and advantages over other similar compounds.
Eigenschaften
IUPAC Name |
4-[(3,3-difluoropyrrolidin-1-yl)methyl]-2-(2-methylpropoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F2N2O/c1-11(2)9-20-14-7-12(3-4-13(14)18)8-19-6-5-15(16,17)10-19/h3-4,7,11H,5-6,8-10,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSIVTRCYBVRHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)CN2CCC(C2)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine;hydrate](/img/structure/B8128420.png)












